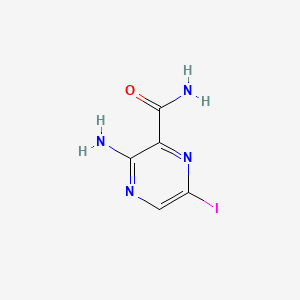

3-氨基-6-碘吡嗪-2-甲酰胺

描述

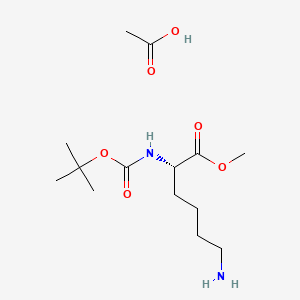

3-Amino-6-iodopyrazine-2-carboxamide is a chemical compound with the molecular formula C5H5IN4O . It is not intended for human or veterinary use and is primarily used for research purposes.

Synthesis Analysis

The synthesis of similar compounds involves the use of ammonia in water added to a solution of a precursor compound in methanol . The reaction medium is stirred at 25°C for 48 hours. After evaporation of the solvents, the precipitate obtained is filtered, rinsed with water, and then dried at 50°C .Molecular Structure Analysis

The three-dimensional structures of similar compounds were predicted using energy minimization and low mode molecular dynamics under the AMBER10:EHT forcefield . The signal of the amidic hydrogen in the 1H-NMR spectra was dependent on the solvent used .Chemical Reactions Analysis

Carboxamides can be regarded as a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.02 . More specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved papers.科学研究应用

催化氨羰基化

3-氨基-6-碘吡嗪-2-甲酰胺用于涉及含氮碘杂芳烃的均相催化氨羰基化反应。该过程通过简单的双一氧化碳插入,促进了 N-取代烟酰胺和 3-吡啶基-乙酰胺的合成,这些化合物具有潜在的生物学意义。此类方法对于在升高的一氧化碳压力下获得这些化合物的合成上有价值的产率至关重要 (Takács 等,2007)。

抗癌和抗炎剂的合成

该化合物可用作新型吡唑并嘧啶衍生物合成的前体,这些衍生物已被评估其抗癌和抗 5-脂氧合酶活性。这项研究表明该化合物在创建药理学相关分子方面的多功能性 (Rahmouni 等,2016)。

杂环化合物的产生

研究还探索了 3-氨基-2-苯基吡唑-4-甲酰胺的氯酰化,导致合成各种杂环化合物,包括咪唑并吡唑并嘧啶和吡唑并嘧啶并噻嗪。这些过程突出了该化合物在生成具有潜在生物活性的新化学实体中的作用 (El-Khawaga 等,2009)。

非线性光学 (NLO) 和分子对接研究

该化合物参与了联吡啶衍生物的合成,然后对这些衍生物进行表征和分析,以了解其非线性光学性质和分子对接潜力,强调了其在开发具有特殊物理性质和潜在治疗应用的材料中的效用 (Jayarajan 等,2019)。

未来方向

属性

IUPAC Name |

3-amino-6-iodopyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHZJXAAFQGWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676905 | |

| Record name | 3-Amino-6-iodopyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-iodopyrazine-2-carboxamide | |

CAS RN |

1244949-61-8 | |

| Record name | 3-Amino-6-iodopyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid](/img/structure/B597130.png)

![1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B597134.png)

![1-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea](/img/structure/B597141.png)

![Benzyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B597146.png)